1-Piperazinepropanamide, N-(2-aminophenyl)-4-(2-pyridinyl)-
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Overview
Description
1-Piperazinepropanamide, N-(2-aminophenyl)-4-(2-pyridinyl)- is a complex organic compound that features a piperazine ring, a propanamide group, an aminophenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanamide, N-(2-aminophenyl)-4-(2-pyridinyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperazine Ring: Starting from simple amines, the piperazine ring can be formed through cyclization reactions.
Attachment of the Propanamide Group: This can be achieved through acylation reactions using propanoyl chloride or similar reagents.
Introduction of the Aminophenyl Group: This step may involve nucleophilic substitution reactions where an aminophenyl group is introduced.
Addition of the Pyridinyl Group: The pyridinyl group can be added through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinepropanamide, N-(2-aminophenyl)-4-(2-pyridinyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, acids, bases, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Piperazinepropanamide, N-(2-aminophenyl)-4-(2-pyridinyl)- would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazinepropanamide, N-(2-aminophenyl)-4-(2-pyridinyl)-
- 1-Piperazinepropanamide, N-(2-aminophenyl)-4-(3-pyridinyl)-
- 1-Piperazinepropanamide, N-(2-aminophenyl)-4-(4-pyridinyl)-
Uniqueness
1-Piperazinepropanamide, N-(2-aminophenyl)-4-(2-pyridinyl)- is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs. The position of the pyridinyl group can significantly influence the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
86523-91-3 |
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Molecular Formula |
C18H23N5O |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C18H23N5O/c19-15-5-1-2-6-16(15)21-18(24)8-10-22-11-13-23(14-12-22)17-7-3-4-9-20-17/h1-7,9H,8,10-14,19H2,(H,21,24) |
InChI Key |
WTRZHMOEKZFPLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2N)C3=CC=CC=N3 |
Origin of Product |
United States |
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